molecular formula C19H19NO3S2 B2912766 N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2-phenoxypropanamide CAS No. 1797620-63-3

N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2-phenoxypropanamide

Cat. No.: B2912766
CAS No.: 1797620-63-3
M. Wt: 373.49
InChI Key: QBPUUYJMXZXWRI-UHFFFAOYSA-N
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Description

N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2-phenoxypropanamide is a complex organic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives typically involves condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2-phenoxypropanamide, a multi-step synthesis might be employed, starting with the formation of the thiophene ring followed by functionalization to introduce the hydroxy and phenoxy groups.

Industrial Production Methods

Industrial production of thiophene derivatives often utilizes catalytic processes to enhance yield and selectivity. Methods such as Suzuki–Miyaura coupling, which involves the use of organoboron reagents, are commonly employed due to their mild reaction conditions and high efficiency .

Chemical Reactions Analysis

Types of Reactions

N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2-phenoxypropanamide can undergo various chemical reactions including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving halogenating agents or nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2-phenoxypropanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring system can engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2-phenoxypropanamide is unique due to its specific functional groups and their arrangement, which can impart distinct chemical and biological properties compared to other thiophene derivatives.

Properties

IUPAC Name

N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S2/c1-13(23-15-5-3-2-4-6-15)19(22)20-11-16-7-8-17(25-16)18(21)14-9-10-24-12-14/h2-10,12-13,18,21H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPUUYJMXZXWRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=C(S1)C(C2=CSC=C2)O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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